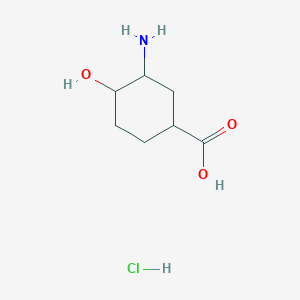

3-Amino-4-hydroxycyclohexane-1-carboxylic acid;hydrochloride

描述

3-Amino-4-hydroxycyclohexane-1-carboxylic acid hydrochloride is a cyclohexane derivative featuring three functional groups: an amino group (-NH₂) at position 3, a hydroxyl group (-OH) at position 4, and a carboxylic acid (-COOH) at position 1, with the latter forming a hydrochloride salt. Its molecular formula is C₈H₁₄ClNO₂, and its molecular weight is 191.66 g/mol . This compound is structurally distinct due to the combination of polar substituents on the cyclohexane ring, which may influence its solubility, stability, and biological activity.

属性

IUPAC Name |

3-amino-4-hydroxycyclohexane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c8-5-3-4(7(10)11)1-2-6(5)9;/h4-6,9H,1-3,8H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEDJJDSEBXSGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(CC1C(=O)O)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-hydroxycyclohexane-1-carboxylic acid;hydrochloride can be achieved through selective transformations of functional groups. One common method involves the Diels-Alder cycloaddition of Danishefsky’s diene to methyl 2-acetamidoacrylate, followed by selective transformations of the resulting enone cycloadduct .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the hydrochloride salt form.

Types of Reactions:

Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of strong acids or bases to facilitate the reaction.

Major Products:

- Oxidation products include ketones or aldehydes.

- Reduction products include primary amines.

- Substitution products vary depending on the electrophile used.

科学研究应用

Chemical Synthesis

3-Amino-4-hydroxycyclohexane-1-carboxylic acid; hydrochloride serves as a crucial building block in organic synthesis. It is utilized to prepare complex organic molecules and can participate in various chemical reactions such as:

- Amidation : Reacting with acyl chlorides to form amides.

- Esterification : Interacting with alcohols to produce esters.

- Reduction Reactions : Acting as a substrate for reduction processes using reagents like lithium aluminum hydride.

These reactions highlight its versatility in creating derivatives that can be further explored for their chemical properties and biological activities.

Pharmaceutical Development

The compound has garnered attention in pharmaceutical research due to its potential therapeutic applications. It is investigated for:

- Neuroprotective Properties : Research indicates that 3-amino-4-hydroxycyclohexane-1-carboxylic acid; hydrochloride may protect neurons from damage, making it a candidate for treating neurodegenerative diseases.

- Enzyme Modulation : The compound's amino and hydroxyl groups facilitate interactions with enzymes, which can lead to the design of specific inhibitors or activators. This aspect is crucial for developing drugs targeting metabolic pathways and enzyme-related disorders .

Case Study: Neuroprotection

A study demonstrated that 3-amino-4-hydroxycyclohexane-1-carboxylic acid; hydrochloride could reduce oxidative stress markers in neuronal cell cultures, suggesting its potential role in therapies for conditions like Alzheimer's disease .

Biochemical Research

In biochemical studies, the compound is explored for its role in metabolic pathways and enzyme interactions. Its stereochemistry plays a significant role in determining its biological activity:

- Binding Affinity : The specific arrangement of functional groups affects how well the compound binds to various biological targets, influencing its efficacy as a therapeutic agent .

| Application Area | Description |

|---|---|

| Neuroprotection | Potential protective effects against neuronal damage |

| Enzyme Interaction | Modulation of enzymatic activity |

| Metabolic Pathways | Influence on biochemical pathways |

Industrial Applications

Beyond academic research, 3-amino-4-hydroxycyclohexane-1-carboxylic acid; hydrochloride finds utility in industrial settings:

- Synthesis of Fine Chemicals : It is used as an intermediate in the production of fine chemicals and pharmaceuticals, enhancing efficiency in chemical manufacturing processes .

Table 2: Industrial Uses

| Industry | Application |

|---|---|

| Chemical Manufacturing | Intermediate for fine chemicals |

| Pharmaceutical Industry | Building block for drug development |

作用机制

The mechanism of action of 3-Amino-4-hydroxycyclohexane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play crucial roles in binding to active sites, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or alteration of biochemical pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

Cyclohexane-Based Amino Carboxylic Acid Derivatives

1-Amino-1-cyclohexanecarboxylic Acid

- Molecular Formula: C₇H₁₃NO₂

- Molecular Weight : 143.18 g/mol

- Features: A cyclohexane ring with an amino group and carboxylic acid at position 1.

- Properties : Melting point >300°C, indicating high thermal stability .

- Key Difference : Lacks the hydroxyl group present in the target compound, reducing polarity.

trans-2-Amino-1-cyclohexanecarboxylic Acid

- Molecular Formula: C₇H₁₃NO₂

- Molecular Weight : 143.18 g/mol

- Features: Amino group at position 2 and carboxylic acid at position 1.

- Properties : Melting point 274–278°C .

- Key Difference : Structural isomerism affects hydrogen bonding and solubility.

4-Aminocyclohexanecarboxylic Acid

- Molecular Formula: C₇H₁₃NO₂

- Molecular Weight : 143.18 g/mol

- Features: Amino group at position 4 and carboxylic acid at position 1 (CAS 1776-53-0) .

Heterocyclic and Bicyclic Analogs

4-Amino-tetrahydropyran-4-carboxylic Acid Hydrochloride

- Molecular Formula: C₆H₁₀ClNO₃ (estimated)

- Features: A tetrahydropyran ring with amino and carboxylic acid groups.

- Key Difference : Oxygen-containing heterocycle (tetrahydropyran) instead of cyclohexane, affecting ring conformation and electronic properties .

Ethyl 4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate Hydrochloride

- Molecular Formula: C₈H₁₄ClNO₃

- Molecular Weight : 207.66 g/mol

- Features : Bicyclic structure with an ester group.

Smaller Ring Systems

1-Aminocyclobutane[¹⁴C]carboxylic Acid

- Molecular Formula: C₅H₉NO₂

- Molecular Weight : 131.13 g/mol

- Features: Cyclobutane ring with amino and carboxylic acid groups.

- Applications : Demonstrated preferential incorporation into tumor tissues in preclinical studies, suggesting utility as a tumor-seeking agent .

- Key Difference : Smaller ring size (cyclobutane vs. cyclohexane) reduces steric hindrance and alters metabolic pathways.

Comparative Data Table

Key Structural and Functional Differences

- Hydroxyl Group Presence: The target compound’s hydroxyl group enhances polarity and hydrogen-bonding capacity compared to analogs like 4-aminocyclohexanecarboxylic acid .

- Ring Size and Rigidity : Smaller rings (e.g., cyclobutane in ) exhibit faster metabolic clearance, while bicyclic systems (e.g., ) may improve target selectivity.

- Salt Formation : Hydrochloride salts (e.g., target compound and ) generally improve aqueous solubility, critical for drug delivery.

Research Implications and Limitations

While the provided evidence highlights structural parallels, direct pharmacological or biochemical data for the target compound remain scarce. Further studies could explore:

生物活性

3-Amino-4-hydroxycyclohexane-1-carboxylic acid hydrochloride, also known as ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate hydrochloride, is a compound of significant interest in pharmacology and biochemistry. Its unique structure, characterized by a cyclohexane ring with an amino group and a hydroxyl group, positions it as a potential therapeutic agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is a chiral molecule with specific stereochemistry that influences its biological interactions. The presence of both an amino and a hydroxyl group allows for diverse interactions with biological targets, including enzymes and receptors.

Research indicates that 3-amino-4-hydroxycyclohexane-1-carboxylic acid hydrochloride may exert its biological effects through several mechanisms:

- Enzyme Interaction : The compound has been shown to bind to various enzymes, potentially modulating their activity. This interaction is influenced by the compound's stereochemistry, which affects binding affinity and selectivity.

- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, making it a candidate for treating neurological disorders. It may help in modulating metabolic pathways associated with neurodegeneration .

- Antitumor Activity : Recent findings indicate that the compound could play a role in cancer therapy by inhibiting specific metabolic pathways in cancer cells, thereby reducing tumor growth .

Biological Activity Studies

Several studies have explored the biological activity of 3-amino-4-hydroxycyclohexane-1-carboxylic acid hydrochloride:

Table 1: Summary of Biological Activities

Case Studies

- Neuroprotective Study : In a study involving neuronal cell cultures, 3-amino-4-hydroxycyclohexane-1-carboxylic acid hydrochloride was found to reduce apoptosis induced by oxidative stress. The compound increased cell viability by modulating the expression of neuroprotective genes.

- Cancer Research : A recent investigation into hepatocellular carcinoma (HCC) revealed that the compound inhibited the proliferation of cancer cells in vitro and reduced tumor size in vivo in mouse models. The mechanism was linked to its ability to interfere with proline metabolism pathways, which are often dysregulated in cancer .

- Metabolic Disorders : Another study isolated this compound from urine samples of children suspected of metabolic disorders. It was characterized using advanced chromatographic techniques and suggested a dietary origin, highlighting its relevance in metabolic studies .

常见问题

Q. What are the optimal synthetic routes for 3-amino-4-hydroxycyclohexane-1-carboxylic acid hydrochloride, and how can stereochemical purity be ensured?

- Methodological Answer : Synthesis typically involves cyclohexane-derived precursors with regioselective functionalization. For example, trans-4-aminocyclohexanol derivatives (e.g., rac-(1R,3S,4R)-configured analogs) are synthesized via catalytic hydrogenation or enzymatic resolution to control stereochemistry . Characterization of enantiomeric purity requires chiral HPLC with UV detection, as described for clonidine hydrochloride analysis . Reaction optimization should employ factorial design to evaluate parameters like temperature, solvent polarity, and catalyst loading .

Q. How can spectroscopic and chromatographic methods be applied to characterize this compound?

- Methodological Answer :

- NMR : Assign stereochemistry using H and C NMR, focusing on cyclohexane ring protons (δ 1.5–2.5 ppm) and amine/hydroxy group shifts (δ 3.0–5.0 ppm) .

- HPLC : Utilize reverse-phase C18 columns with mobile phases containing 0.1% trifluoroacetic acid (TFA) for separation. Retention times can be cross-validated against reference standards (e.g., cocarboxylase chloride hydrochloride) .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., m/z ~193.6 for CHClNO) and fragmentation patterns .

Advanced Research Questions

Q. How can stability studies be designed to assess degradation pathways under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to pH 1–13 buffers at 40–60°C for 4–12 weeks. Monitor degradation via HPLC-UV, identifying byproducts (e.g., dehydroxy or decarboxylated derivatives) .

- Kinetic Analysis : Fit degradation data to zero/first-order models to calculate activation energy (E) and shelf-life. For example, hydroxyzine hydrochloride’s in vitro release kinetics were modeled using Higuchi equations .

Q. What computational approaches predict the compound’s pharmacological activity and binding affinity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with targets like GABA receptors or amino acid transporters. Validate with experimental IC values from radioligand assays .

- QSAR Modeling : Corrogate electronic descriptors (e.g., logP, polar surface area) with in vitro permeability data, as demonstrated for 5-aminolevulinic acid derivatives .

Q. How can impurity profiling be conducted to meet regulatory standards for pharmaceutical intermediates?

- Methodological Answer :

- Forced Degradation : Subject the compound to oxidative (HO), thermal (80°C), and photolytic stress. Identify impurities via LC-MS/MS, referencing EP/ICH guidelines for thresholds (e.g., ≤0.1% for unknown impurities) .

- Reference Standards : Cross-validate against certified materials (e.g., articaine hydrochloride impurities) using validated HPLC methods with ≥95% purity criteria .

Q. What strategies resolve enantiomeric mixtures of 3-amino-4-hydroxycyclohexane-1-carboxylic acid hydrochloride?

- Methodological Answer :

- Chiral Resolution : Employ cellulose-based chiral columns (e.g., Chiralpak IA) with ethanol/hexane mobile phases. For preparative-scale separation, use simulated moving bed (SMB) chromatography .

- Enzymatic Methods : Lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) can selectively acylate one enantiomer .

Applied Research Questions

Q. How does the compound’s hydrochloride salt form influence solubility and bioavailability in preclinical models?

- Methodological Answer :

- Salt Screening : Compare hydrochloride, sulfate, and phosphate salts via shake-flask solubility assays. Hydrochloride salts typically enhance aqueous solubility (e.g., 4-amino-2,6-xylenol hydrochloride: ~50 mg/mL in water) .

- In Vivo PK Studies : Administer radiolabeled compound to rodent models, measuring plasma C and AUC. Correlate with logD (octanol-water) values .

Q. What challenges arise in formulating the compound for controlled-release delivery systems?

- Methodological Answer :

- Matrix Tablets : Use hydroxypropyl methylcellulose (HPMC) or poly(lactic-co-glycolic acid) (PLGA) matrices. Optimize via Box-Behnken design to balance burst release (<20% in 1 hr) and sustained release (>80% over 24 hrs) .

- Stability in Excipients : Assess compatibility with magnesium stearate and lactose via differential scanning calorimetry (DSC) to detect polymorphic transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。